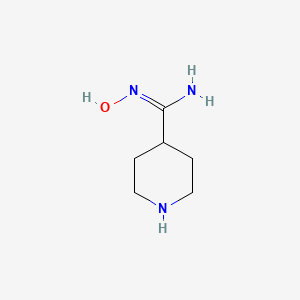![molecular formula C10H18ClNO3 B2876050 1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride CAS No. 2416236-56-9](/img/structure/B2876050.png)
1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride” is a chemical compound with the IUPAC name “1-oxa-9-azaspiro [5.5]undecane hydrochloride”. It has a molecular weight of 191.7 . The compound is a solid at room temperature and is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride” is "1S/C9H17NO.ClH/c1-2-8-11-9(3-1)4-6-10-7-5-9;/h10H,1-8H2;1H" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride” is a solid at room temperature . It has a molecular weight of 191.7 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Antibacterial Agent Synthesis
The synthesis of spirocyclic derivatives, including 1-oxa-9-azaspiro[5.5]undecane, for use as antibacterial agents has been a significant area of research. These compounds have been employed in creating derivatives of ciprofloxacin, a well-known antibiotic, to test against various bacterial strains. While the activity spectrum of these new derivatives was narrower compared to ciprofloxacin, they showed distinct activity against specific gram-negative and gram-positive bacterial strains, indicating potential for targeted antibacterial therapy (Lukin et al., 2022).
Chemical Synthesis and Biological Activity
The core structure of 1-oxa-9-azaspiro[5.5]undecane has been highlighted in various synthetic and natural products with significant biological activities. These compounds represent challenging targets for chemical synthesis due to their novel skeletons and potential applications. Different strategies developed for the synthesis of these spiroaminals have been summarized, reflecting the broad interest in harnessing their properties for scientific research (Sinibaldi & Canet, 2008).
Enhanced Reactivity in Chemical Reactions
The enhanced reactivity of derivatives such as 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione and 9-oxa-1,5-dithiaspiro[5.5]undecane-8,10-dione has been explored in specific chemical reactions. These cyclic anhydrides, formed in situ from respective dicarboxylic acids, show broad substrate scope and enhanced reactivity in the Castagnoli-Cushman reaction with imines, indicating their utility in synthetic chemistry (Rashevskii et al., 2020).
Development of Novel Reagents
The development of new reagents for the preparation of Fmoc-amino acids free from impurities resulting from Lossen rearrangement has been a notable application. A specific reagent, 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione ester (Fmoc-OASUD), has been described for preparing Fmoc-amino acids in high yields and purity, demonstrating the versatility of 1-oxa-9-azaspiro[5.5]undecane derivatives in peptide synthesis (Rao et al., 2016).
Antitumor Activity
The synthesis and evaluation of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives for antitumor activity represent another critical application area. These novel derivatives have shown moderate to potent activity against various human cancer cell lines, with certain compounds emerging as promising candidates for further development in cancer therapy (Yang et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
Propiedades
IUPAC Name |
1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c12-9(13)8-2-1-3-10(14-8)4-6-11-7-5-10;/h8,11H,1-7H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYMVJKUCFLGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2(C1)CCNCC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


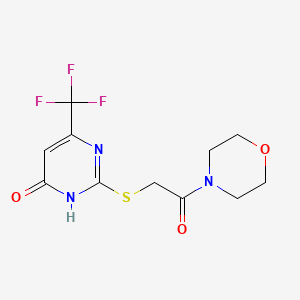
![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2875970.png)

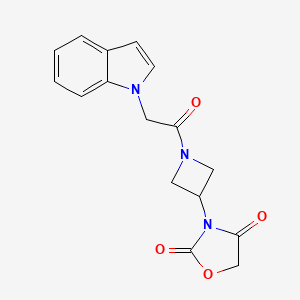
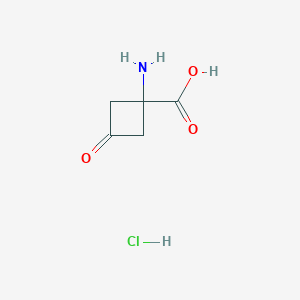
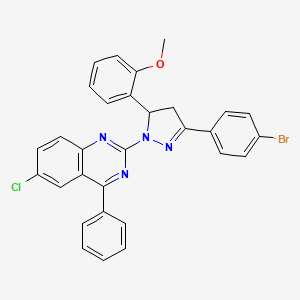
![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2875980.png)



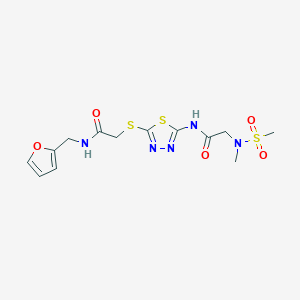
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2875988.png)
